molecular formula C16H20N4O4 B2449876 N-allyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 941984-20-9

N-allyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2449876
CAS No.: 941984-20-9
M. Wt: 332.36
InChI Key: GCSUEESAIUEVQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a synthetic compound belonging to the pyrimidinone family It stands out due to its unique structural framework, which integrates a pyrido[2,3-d]pyrimidine core with an acetamide and an allyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide typically involves multiple steps:

  • Formation of the Pyrido[2,3-d]pyrimidine Core: : This is often achieved through a cyclization reaction involving appropriate precursors. Key reagents might include ethyl acetoacetate, which reacts under controlled temperatures and catalysts to form the bicyclic structure.

  • Introduction of Functional Groups: : The methoxy and ethyl groups are introduced using methylation and alkylation reactions, respectively.

  • Allylation: : The allyl group is added through a nucleophilic substitution reaction, where allyl halides react with the compound in the presence of a base.

  • Acetamide Formation: : This final step involves coupling the resultant intermediate with acetamide under dehydrative conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound might leverage automated synthesis units to ensure precision and scalability. Typically, large-scale production would involve:

  • Batch Reactors: : To facilitate the controlled addition of reactants and precise temperature regulation.

  • High-Throughput Screening: : For optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-allyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide can undergo several types of reactions:

  • Oxidation: : Utilizing oxidizing agents such as potassium permanganate, leading to the formation of oxidized derivatives.

  • Reduction: : Via reducing agents like lithium aluminium hydride, resulting in reduced analogs.

  • Substitution: : Nucleophilic and electrophilic substitution reactions, involving agents such as halides or nucleophiles like amines.

  • Hydrolysis: : Breaking down the compound into simpler fragments in the presence of acids or bases.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in aqueous or alcoholic medium.

  • Reduction: : Lithium aluminium hydride in tetrahydrofuran (THF).

  • Substitution: : Various halides or amines in the presence of a base like sodium hydride or potassium carbonate.

Major Products

  • Oxidation: : Formation of oxidized pyrimidinone derivatives.

  • Reduction: : Corresponding alcohols and amines.

  • Substitution: : Various substituted pyrimidinone derivatives with diverse functional groups.

Scientific Research Applications

Chemistry

In the field of chemistry, N-allyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is studied for its reactivity and potential as a building block for complex molecular synthesis.

Biology

In biology, researchers explore its interaction with biomolecules, investigating its binding affinity to enzymes and receptors, and its potential as a biochemical probe.

Medicine

This compound shows promise in medicinal chemistry, particularly in the development of novel therapeutic agents. Its unique structure might offer new avenues for drug design targeting specific biochemical pathways.

Industry

Industrially, this compound can be used as a precursor for the synthesis of other valuable chemicals, including pharmaceutical intermediates.

Mechanism of Action

The exact mechanism of action for N-allyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is subject to ongoing research

  • Interact with molecular targets such as enzymes or receptors.

  • Inhibit or activate specific biochemical pathways.

  • Alter the function of proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-allyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide: : Lacking the ethyl group, this compound shares a similar structure but differs in its reactivity and biological activity.

  • N-allyl-2-(6-ethyl-5-methoxy-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide: : Lacking the methyl group, it offers insights into the role of this substituent in the compound's properties.

Uniqueness

N-allyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is unique due to the specific combination of functional groups which confer distinct chemical and biological properties. This uniqueness may translate into novel applications and therapeutic potential not found in other similar compounds.

That covers the essentials. Want me to break down anything more specifically or add some interesting trivia?

Properties

IUPAC Name

2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4/c1-5-7-17-11(21)9-20-15(22)12-13(24-4)10(6-2)8-18-14(12)19(3)16(20)23/h5,8H,1,6-7,9H2,2-4H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSUEESAIUEVQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.